molecular formula C8H13ClN2 B1423715 1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride CAS No. 1187932-01-9

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

Cat. No.: B1423715
CAS No.: 1187932-01-9
M. Wt: 172.65 g/mol
InChI Key: AXJCFRNGEWCOAV-UHFFFAOYSA-N
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Description

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methyl group attached to the pyridine ring and an ethylamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride typically involves the alkylation of 4-methylpyridine with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction parameters are carefully monitored to maintain consistency and quality. The final product is purified through crystallization or other separation techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-2-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Uniqueness

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethylamine side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1187932-01-9

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-(4-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-4-10-8(5-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H

InChI Key

AXJCFRNGEWCOAV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C(C)N.Cl.Cl

Canonical SMILES

CC1=CC(=NC=C1)C(C)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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